![molecular formula C16H17NO2S B4684745 1-[(3-methylbenzyl)sulfonyl]indoline](/img/structure/B4684745.png)
1-[(3-methylbenzyl)sulfonyl]indoline
Overview
Description
1-[(3-methylbenzyl)sulfonyl]indoline, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. One of the main areas of interest is its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
1-[(3-methylbenzyl)sulfonyl]indoline inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to altered cellular processes. Inhibition of this compound has been shown to have various effects, including increased glycogen synthesis, decreased apoptosis, and altered gene expression.
Biochemical and Physiological Effects:
In addition to its effects on this compound, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), another enzyme involved in various cellular processes. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB).
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(3-methylbenzyl)sulfonyl]indoline for lab experiments is its specificity for this compound. This allows researchers to study the effects of this compound inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low potency compared to other this compound inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which can be problematic for some experiments.
Future Directions
There are several future directions for research on 1-[(3-methylbenzyl)sulfonyl]indoline. One area of interest is its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another area of interest is its effects on other cellular processes, including CDK5 and NF-κB. Additionally, further research is needed to optimize the synthesis method and improve the potency of the compound.
Scientific Research Applications
1-[(3-methylbenzyl)sulfonyl]indoline has been extensively studied for its potential therapeutic applications. One of the main areas of interest is its ability to inhibit this compound. This compound is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Dysregulation of this compound has been linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Inhibition of this compound has been shown to have potential therapeutic benefits in these diseases.
properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-5-4-6-14(11-13)12-20(18,19)17-10-9-15-7-2-3-8-16(15)17/h2-8,11H,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDLDAUIHLQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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